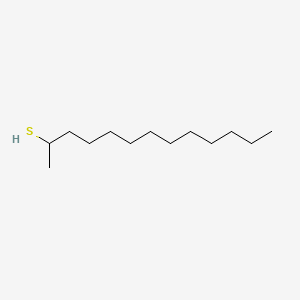
Tridecane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecane-2-thiol: is an organic compound belonging to the class of thiols, which are sulfur analogs of alcohols. It consists of a tridecane backbone with a thiol group (-SH) attached to the second carbon atom. Thiols are known for their distinctive and often unpleasant odors. This compound is a colorless liquid with a strong odor and is used in various chemical applications due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing thiols involves the nucleophilic substitution reaction. For Tridecane-2-thiol, this can be achieved by reacting tridecane-2-bromide with sodium hydrosulfide (NaSH) under anhydrous conditions.
Reduction of Disulfides: Another method involves the reduction of disulfides.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of tridecane-2-disulfide. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecane-2-thiol can undergo oxidation to form tridecane-2-disulfide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H_2O_2), iodine (I_2)
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution: Alkyl halides, sodium hydrosulfide (NaSH)
Major Products Formed:
Oxidation: Tridecane-2-disulfide
Reduction: this compound
Substitution: Thioethers
Scientific Research Applications
Chemistry: Tridecane-2-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, including thioethers and disulfides .
Biology: In biological research, this compound is used to study the role of thiols in cellular processes. Thiols are known to play a crucial role in maintaining redox balance within cells and are involved in various enzymatic reactions .
Medicine: Thiol-containing compounds are explored for their antioxidant properties and their ability to modulate enzyme activity .
Industry: In the industrial sector, this compound is used in the production of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are employed in various applications, including sensors, corrosion protection, and nanotechnology .
Mechanism of Action
Mechanism of Action: Tridecane-2-thiol exerts its effects primarily through its thiol group (-SH). The thiol group is highly nucleophilic and can participate in various chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, which is crucial for protein folding and stability .
Molecular Targets and Pathways: this compound can interact with proteins and enzymes that contain cysteine residues. The thiol group can form covalent bonds with the cysteine residues, leading to the modulation of enzyme activity and protein function .
Comparison with Similar Compounds
Dodecane-2-thiol: Similar to Tridecane-2-thiol but with one less carbon atom in the alkane chain.
Tetradecane-2-thiol: Similar to this compound but with one more carbon atom in the alkane chain.
Hexadecane-2-thiol: Similar to this compound but with three more carbon atoms in the alkane chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the thiol group. The length of the alkane chain and the position of the thiol group can influence the compound’s reactivity, solubility, and physical properties. Compared to shorter or longer chain thiols, this compound may exhibit different chemical behaviors and applications .
Properties
CAS No. |
62155-03-7 |
|---|---|
Molecular Formula |
C13H28S |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
tridecane-2-thiol |
InChI |
InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 |
InChI Key |
ZAPRCDVCNIREGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















